N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide
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Description
N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide, also known as MPDPF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Catalysis
N-formamides derived from piperazine, including compounds structurally related to N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide, have been developed as highly enantioselective Lewis basic catalysts. These catalysts show effectiveness in the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities for a range of substrates (Wang et al., 2006).
Fungicidal Activity
Compounds structurally related to this compound have been evaluated for fungicidal activity. For example, N,N-[Piperazine-l,4-diylbis(2,2,2-tribromoethylidene)]bisformamide and its derivatives demonstrated significant activity against plant pathogens like wheat mildew, Erysiphe graminis (Carter et al., 1974).
Separation Science
In separation science, nonaqueous capillary electrophoresis has been used to separate imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl)benzamide, demonstrating the method's effectiveness in quality control of related compounds (Ye et al., 2012).
Synthesis of Novel Derivatives
Research has been conducted on synthesizing new derivatives containing the piperazine/morpholine moiety, which is structurally related to the compound of interest. These derivatives have potential therapeutic applications and are synthesized using efficient methods (Bhat et al., 2018).
Pharmaceutical Research
In pharmaceutical research, compounds similar to this compound have been explored for their potential therapeutic applications. For instance, studies on the metabolism of flumatinib, a tyrosine kinase inhibitor, have highlighted the importance of understanding the metabolic pathways of related compounds in clinical settings (Gong et al., 2010).
properties
IUPAC Name |
N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZYUFXKXIMSK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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